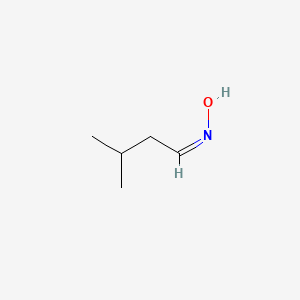

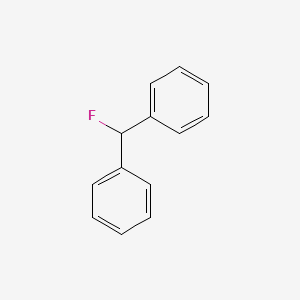

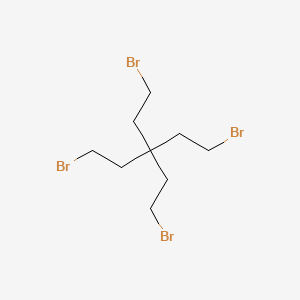

![molecular formula C8H16N2 B3054123 3-Methyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 58324-99-5](/img/structure/B3054123.png)

3-Methyl-3,7-diazabicyclo[3.3.1]nonane

Overview

Description

3-Methyl-3,7-diazabicyclo[3.3.1]nonane , also known as 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane , is a bicyclic organic compound with the following chemical formula: C9H18N2 . It belongs to the class of bispidines and possesses a unique three-dimensional structure. The compound is characterized by its rigid, cage-like framework, which makes it an interesting target for synthetic and medicinal chemistry studies .

Synthesis Analysis

Several synthetic routes have been explored to prepare 3-methyl-3,7-diazabicyclo[3.3.1]nonane. These methods involve cyclization reactions, aminomethylation, and other strategies. Researchers have investigated both natural and synthetic approaches to access this intriguing scaffold .

Molecular Structure Analysis

The molecular structure of 3-methyl-3,7-diazabicyclo[3.3.1]nonane consists of a bicyclic framework with two nitrogen atoms. The compound adopts a conformation that resembles a “double chair” (CC) conformer. The relative orientation of the acyl groups plays a crucial role in its stability and properties. Computational studies have revealed the presence of other conformers, such as “boat-chair” (BC) and “double twist” (TT), which contribute to its overall behavior .

Chemical Reactions Analysis

While specific chemical reactions involving 3-methyl-3,7-diazabicyclo[3.3.1]nonane may vary, its reactivity can be explored through functional group transformations, ring-opening reactions, and derivatization. Researchers have investigated its potential as a building block for more complex molecules, including asymmetric catalysis and anticancer agents .

Physical And Chemical Properties Analysis

Scientific Research Applications

Conformational Analysis and Structural Studies

- Quantitative Determination of Conformational Equilibria : Brukwicki (1998) describes a method for quantitatively determining the conformational equilibrium in 3,7-diazabicyclo[3.3.1]nonane derivatives, emphasizing the existence of various conformers in these compounds (Brukwicki, 1998).

- Structural and Conformational Study : Gálvez et al. (1985) conducted a comprehensive study using spectroscopy and X-ray diffraction to understand the structural and conformational properties of diazabicyclanones and diazabicyclanols, a category that includes 3,7-diazabicyclo[3.3.1]nonane derivatives (Gálvez et al., 1985).

- Synthesis and Structural Study of Amides : Fernández et al. (1992) synthesized and analyzed the structure and conformation of amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide, revealing insights into the preferred conformations in various solvents (Fernández et al., 1992).

Pharmaceutical and Medicinal Chemistry

- Liposomal Delivery System : Veremeeva et al. (2021) demonstrated that 3,7-diazabicyclo[3.3.1]nonane derivatives can be used in designing molecular switches for liposomal delivery systems, showing their potential in targeted drug delivery (Veremeeva et al., 2021).

- Nicotinic Acetylcholine Receptor Ligands : Eibl et al. (2013) explored 3,7-diazabicyclo[3.3.1]nonane as a scaffold for nicotinic acetylcholine receptor ligands, emphasizing its role in creating compounds with high affinity and subtype selectivity for certain receptor subtypes (Eibl et al., 2013).

Mechanism of Action

The precise mechanism of action for 3-methyl-3,7-diazabicyclo[3.3.1]nonane depends on its specific application. As a synthetic intermediate or ligand, it can participate in coordination chemistry, form supramolecular complexes, and exhibit ion-receptor properties. Its potential as an anticancer agent may involve interactions with cellular targets or pathways .

properties

IUPAC Name |

3-methyl-3,7-diazabicyclo[3.3.1]nonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-5-7-2-8(6-10)4-9-3-7/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRBWSGDNSONNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(C1)CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606813 | |

| Record name | 3-Methyl-3,7-diazabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58324-99-5 | |

| Record name | 3-Methyl-3,7-diazabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B3054041.png)

![Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-](/img/structure/B3054059.png)

![4-[(4-Aminobenzoyl)amino]butanoic acid](/img/structure/B3054061.png)